Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-
Description
Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- is a substituted benzene derivative featuring a butyl group at the 1-position and a tert-butyl sulfonyl group at the 4-position. The sulfonyl group (-SO₂-) is highly polar, influencing the compound’s solubility, stability, and reactivity. Its synthesis likely involves sulfonation or oxidation of a sulfide precursor, followed by alkylation to introduce the butyl chain.
Properties
CAS No. |
60891-79-4 |
|---|---|
Molecular Formula |
C14H22O2S |
Molecular Weight |
254.39 g/mol |
IUPAC Name |
1-butyl-4-tert-butylsulfonylbenzene |
InChI |
InChI=1S/C14H22O2S/c1-5-6-7-12-8-10-13(11-9-12)17(15,16)14(2,3)4/h8-11H,5-7H2,1-4H3 |
InChI Key |
WCOSFYRODOLJJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- typically involves the sulfonylation of 1-butyl-4-tert-butylbenzene. The reaction can be carried out using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions often require a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares the target compound with structurally related benzene derivatives from the evidence:
Physical and Chemical Properties
- Polarity: The sulfonyl group in the target compound increases polarity compared to sulfides (e.g., 4-tert-butyldiphenyl sulfide), enhancing solubility in polar solvents like ethanol or DMSO.
- Stability : The tert-butyl group provides steric protection, reducing susceptibility to electrophilic attack. This contrasts with 1,3-bis(1,1-dimethylethyl)benzene, which lacks a sulfonyl group but is stable in hydrophobic matrices like olive oil .
- Reactivity : Sulfonyl groups act as electron-withdrawing moieties, making the benzene ring less reactive toward electrophilic substitution compared to sulfanyl derivatives (e.g., compound 5f in ) .
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